
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to a pyrrolidine ring, which is further connected to a methylpropan-2-yl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-formylpyrrolidine with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(1-Carboxypyrrolidin-3-yl)-2-methylpropan-2-yl carbamate.
Reduction: 1-(1-Hydroxymethylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also interact with various receptors, affecting their signaling pathways. These interactions can result in a range of biological effects, depending on the specific target and context.
相似化合物的比较
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate can be compared with other similar compounds, such as:
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl acetate: Similar structure but with an acetate group instead of a carbamate.
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl amide: Similar structure but with an amide group instead of a carbamate.
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl ether: Similar structure but with an ether group instead of a carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
[1-(1-formylpyrrolidin-3-yl)-2-methylpropan-2-yl] carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,15-9(11)14)5-8-3-4-12(6-8)7-13/h7-8H,3-6H2,1-2H3,(H2,11,14) |
InChI 键 |
UIKMRIQUVPWIEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1CCN(C1)C=O)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


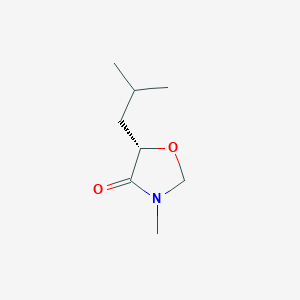
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)


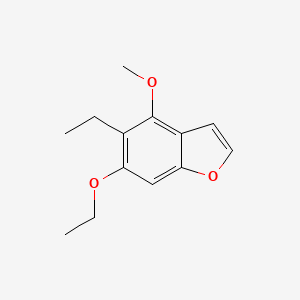
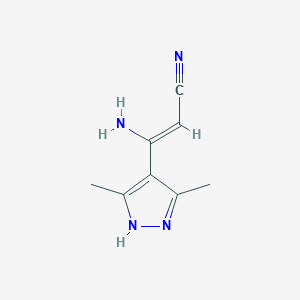
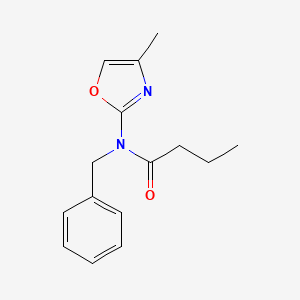

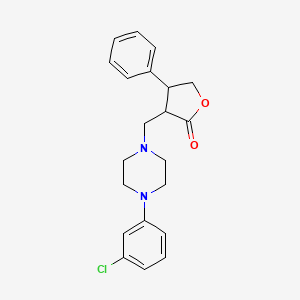
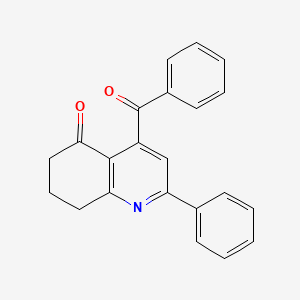

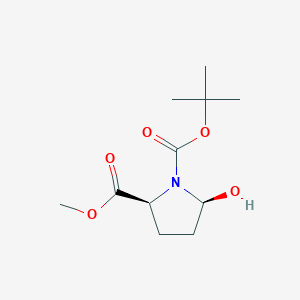
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
